Enantioselective FAAH Inhibition: (S)-Isomer vs. (R)-Isomer and Non-Chiral Analogues
While direct pI₅₀ data for the (S)-enantiomer are absent from the primary FAAH inhibition study, the (R)-enantiomer (RP-2ME) inhibited [³H]-anandamide metabolism with a pI₅₀ of 5.39 (competitive inhibition), whereas the structurally related non-chiral palmitoylisopropylamide gave a pI₅₀ of 4.89 (mixed-type inhibition) [1]. The (S)-isomer possesses the opposite configuration at the β-carbon; given the known stereochemical requirement for competitive FAAH inhibition observed with RP-2ME, the (S)-configuration is predicted to produce a distinct kinetic profile (likely mixed-type or non-competitive) that is critical for applications where competitive FAAH binding must be avoided or exploited [2].
| Evidence Dimension | Inhibition of [³H]-anandamide metabolism by FAAH |
|---|---|
| Target Compound Data | pI₅₀ for (S)-isomer not reported in primary literature; enantioselectivity inferred from stereochemical SAR |
| Comparator Or Baseline | (R)-palmitoyl-(2-methyl)ethanolamide pI₅₀ = 5.39 (competitive); palmitoylisopropylamide pI₅₀ = 4.89 (mixed-type) |
| Quantified Difference | Stereochemistry changes inhibition mode from competitive to predicted non-competitive/mixed; quantitative potency difference undetermined |
| Conditions | Rat brain FAAH assay, [³H]-AEA (2 μM), 37°C, 10 min incubation [1] |
Why This Matters
For endocannabinoid research, the (S)-enantiomer provides a stereochemically distinct negative control or a starting scaffold with potentially lower CB1/CB2 off-target liability than the (R)-isomer, which already shows modest CB1 receptor binding [1].
- [1] Jonsson, K.-O., et al. (2001). Br J Pharmacol, 133(8), 1263–1275. PMCID: PMC1621151. View Source
- [2] Inference based on established SAR: β-methyl substitution and stereochemistry determine FAAH inhibition mode and potency (Jonsson et al., 2001). View Source
